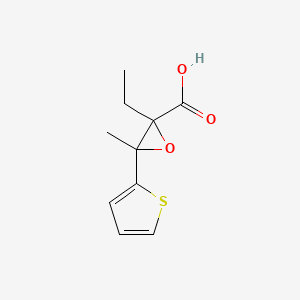
2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- is a complex organic compound that features an oxirane ring fused with a carboxylic acid group, an ethyl group, a methyl group, and a thienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an α,β-unsaturated carboxylic acid derivative using a peracid such as m-chloroperbenzoic acid. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and selectivity of the synthesis.
化学反応の分析
Types of Reactions
2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Peracids like m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine in acetic acid.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thienyl derivatives.
科学的研究の応用
2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The thienyl group may also contribute to the compound’s activity by interacting with specific binding sites.
類似化合物との比較
Similar Compounds
- 2-Oxiranecarboxylicacid, 3-(1,3-benzodioxol-5-yl)-2-methyl-, ethyl ester
- 2-Oxiranecarboxylicacid, 3-(1,3-benzodioxol-5-yl)-2-methyl-, ethyl ester liquid
Uniqueness
2-Oxiranecarboxylicacid, 2-ethyl-3-methyl-3-(2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties
特性
CAS番号 |
802837-91-8 |
|---|---|
分子式 |
C10H12O3S |
分子量 |
212.27 g/mol |
IUPAC名 |
2-ethyl-3-methyl-3-thiophen-2-yloxirane-2-carboxylic acid |
InChI |
InChI=1S/C10H12O3S/c1-3-10(8(11)12)9(2,13-10)7-5-4-6-14-7/h4-6H,3H2,1-2H3,(H,11,12) |
InChIキー |
ORVSBSUQWSVTII-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(O1)(C)C2=CC=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-[1-(4-Azidophenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B12529361.png)
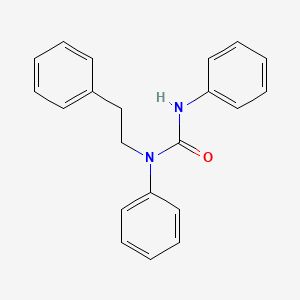

phosphanium iodide](/img/structure/B12529374.png)
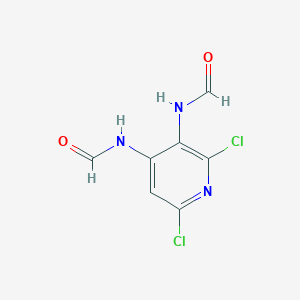
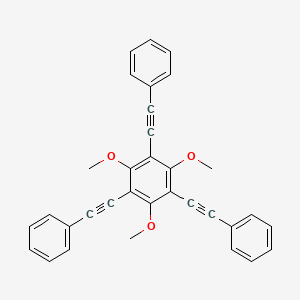
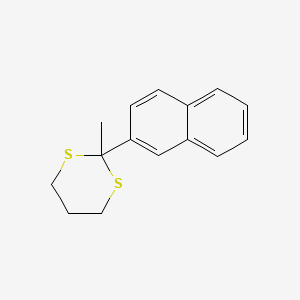
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)
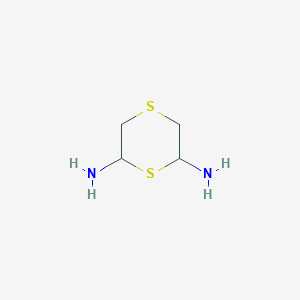
![3H-Azeto[1,2-a][1,2]oxazolo[3,4-d]pyridine](/img/structure/B12529406.png)
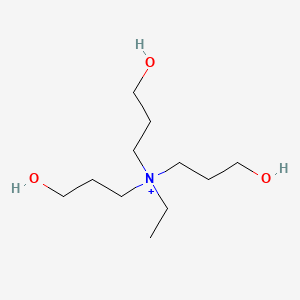

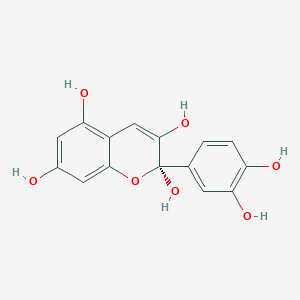
![{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid](/img/structure/B12529429.png)
